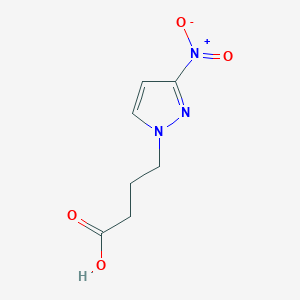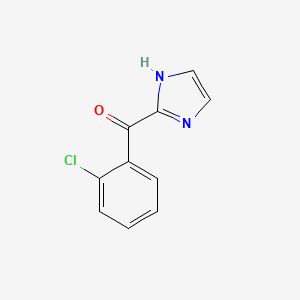
2,6-Bis(thiophen-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(thiophen-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two thiophene rings at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(thiophen-2-yl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative of thiophene and a halogenated pyrazine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Suzuki–Miyaura coupling reaction makes it a viable method for large-scale synthesis. The use of readily available starting materials and the relatively mild reaction conditions contribute to its feasibility for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(thiophen-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,6-Bis(thiophen-2-yl)pyrazine has been explored for various scientific research applications:
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: It is used in the development of organic photovoltaic cells due to its ability to facilitate charge transfer.
Medicinal Chemistry: The compound’s structure allows for the design of novel drugs with potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 2,6-Bis(thiophen-2-yl)pyrazine exerts its effects is primarily related to its electronic structure. The conjugated system of the pyrazine and thiophene rings allows for efficient charge transfer and interaction with various molecular targets. In medicinal chemistry, it can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound also features a pyrazine ring with different substituents, used in coordination chemistry.
Thiophene Derivatives: Compounds like 2,5-bis(thiophen-2-yl)thiazole share similar electronic properties and applications in organic electronics.
Uniqueness: 2,6-Bis(thiophen-2-yl)pyrazine is unique due to the specific positioning of the thiophene rings on the pyrazine core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of advanced organic materials and pharmaceuticals.
Propriétés
IUPAC Name |
2,6-dithiophen-2-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-13-8-10(14-9)12-4-2-6-16-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDGCHDJXMJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)








![(2E)-3-[(quinolin-8-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2398293.png)


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)
